(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride

Description

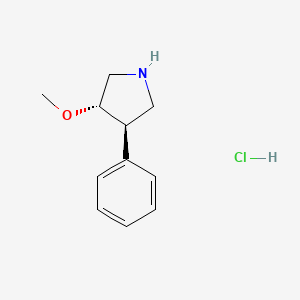

(3S,4R)-3-Methoxy-4-phenylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring. Key structural features include:

- Stereochemistry: The (3S,4R) configuration ensures specific spatial orientation of substituents, critical for biological interactions.

- Substituents: A methoxy group (-OCH₃) at position 3 and a phenyl ring at position 3.

- Counterion: Hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name |

(3S,4R)-3-methoxy-4-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-10(11)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYHTXMOVYNIOB-VZXYPILPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733705 | |

| Record name | (3S,4R)-3-Methoxy-4-phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236862-42-2 | |

| Record name | (3S,4R)-3-Methoxy-4-phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methoxy and Phenyl Groups: The methoxy and phenyl groups are introduced through substitution reactions using suitable reagents.

Resolution of Enantiomers: The chiral centers are resolved to obtain the desired (3S,4R) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Features of (3S,4R)-3-Methoxy-4-Phenylpyrrolidine Hydrochloride and Analogues

Structural Analysis

Ring Size and Rigidity: Pyrrolidine (5-membered) vs. Example: Paroxetine derivatives (piperidine-based) show SSRI activity, whereas pyrrolidine analogues may favor different receptor interactions.

Substituent Effects: Methoxy Group: Enhances lipophilicity and influences electron distribution. In (3S,4R)-3-methoxy-4-phenylpyrrolidine, this group may stabilize aromatic interactions. Phenyl vs. Fluorophenyl: The phenyl group in the target compound provides hydrophobic interactions, while fluorophenyl (as in paroxetine derivatives) introduces electronegativity, affecting binding kinetics .

Stereochemical Impact :

- The (3S,4R) configuration is critical for chiral recognition in biological systems. For example, paroxetine’s (−)-(3S,4R) enantiomer is pharmacologically active, while the opposite enantiomer is inactive .

Biological Activity

(3S,4R)-3-methoxy-4-phenylpyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 223.72 g/mol

- CAS Number : 1186654-76-1

The compound's stereochemistry at the 3 and 4 positions is crucial for its interaction with biological targets, influencing its pharmacological profile.

Preliminary studies suggest that this compound interacts with various biological targets, potentially including:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways relevant to drug metabolism.

- Receptor Binding : The compound's structure allows it to bind effectively to specific receptors, which may modulate physiological responses.

Antimalarial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimalarial properties. For instance, related compounds have shown efficacy against Plasmodium falciparum, with lead compounds demonstrating EC values in the nanomolar range. The structure-activity relationship (SAR) of these compounds highlights the importance of specific substitutions on the pyrrolidine ring for enhancing potency against malaria .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Inhibitors of human MTAP (methylthioadenosine phosphorylase) have been linked to increased MTA concentrations, leading to feedback inhibition of polyamine biosynthesis—an important pathway in cancer cell proliferation . Compounds with similar structures have shown promise in preclinical trials targeting various cancer types.

Research Findings and Case Studies

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds have undergone toxicity assessments. These studies generally indicate a favorable safety profile with minimal adverse effects in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.